Physicochemical Profile: Lipophilicity and Polarity Differentiation from Aniline and 4-Aminobenzaldehyde
4-(Iminomethyl)aniline exhibits a distinct physicochemical profile compared to its two primary structural precursors and potential substitutes, aniline and 4-aminobenzaldehyde. This differentiation is critical for predicting behavior in chromatographic separation, liquid-liquid extraction, and passive membrane permeability. Quantitative data from authoritative databases reveal a balanced property set that is not achievable by mixing the two comparator compounds [1] [2].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 1.00 |
| Comparator Or Baseline | Aniline: 0.90 [1]; 4-Aminobenzaldehyde: 0.98 [2] |
| Quantified Difference | +0.10 vs. Aniline; +0.02 vs. 4-Aminobenzaldehyde |
| Conditions | Calculated values based on standardized algorithms (e.g., XLogP3, ACD/Labs). |
Why This Matters
The slightly higher predicted LogP suggests marginally greater lipophilicity, which can influence retention time in reversed-phase HPLC and partitioning in biological systems, justifying selection over aniline for applications requiring this specific balance.
- [1] PubChem. Compound Summary for CID 6115, Aniline. Available online: https://pubchem.ncbi.nlm.nih.gov/compound/Aniline (accessed on April 18, 2026). View Source
- [2] PubChem. Compound Summary for CID 10202, 4-Aminobenzaldehyde. Available online: https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminobenzaldehyde (accessed on April 18, 2026). View Source
